molecular formula C8H13BrO3 B1143447 Ethyl 4-bromo-3-ethoxybut-2-enoate CAS No. 1116-50-3

Ethyl 4-bromo-3-ethoxybut-2-enoate

Cat. No.: B1143447
CAS No.: 1116-50-3
M. Wt: 237.09 g/mol
InChI Key: FYYMWILFRUUBCX-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-ethoxybut-2-enoate is a useful research compound. Its molecular formula is C8H13BrO3 and its molecular weight is 237.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Methods

Ethyl 4-bromo-3-ethoxybut-2-enoate serves as a starting material or intermediate in the synthesis of complex molecules. For instance, it has been used in the efficient synthesis of racemic 4-Hydroxy-2-oxo-1-pyrrolidineacetamide (Oxiracetam), highlighting its value in generating compounds with potential pharmacological applications (Laffan et al., 1992). Additionally, its derivatives participate in reactions leading to structurally diverse molecules, such as the synthesis of 5,6-dihydro-6,6-disubstituted pyran-2-ones, showcasing the compound's versatility in organic synthesis (Jie Liu et al., 2006).

Crystal Packing and Interactions

In the realm of crystal engineering, derivatives of this compound demonstrate unique interactions that influence crystal packing. For example, ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates exhibit rare N⋯π and O⋯π interactions, contributing to the understanding of non-covalent interactions in solid-state chemistry (Zhenfeng Zhang et al., 2011).

Electrochemical Reduction

The electrochemical behavior of this compound derivatives has been studied, revealing insights into the reductive cleavage of carbon–bromine bonds. This research sheds light on the electrochemical reduction mechanisms and the formation of products with potential as intermediates in organic synthesis (A. Esteves et al., 2003).

Enantioselective Catalysis

The compound and its derivatives have been used in enantioselective catalysis, highlighting its role in the synthesis of chiral molecules. For instance, ethyl (R)-4-bromo-3-hydroxybutanoate was synthesized with high enantioselectivity using Candida antarctica lipase B, showcasing the potential for producing optically pure compounds critical in medicinal chemistry (Jung Yun Lim et al., 2013).

Safety and Hazards

Ethyl 4-bromo-3-ethoxybut-2-enoate is considered hazardous. It is combustible and causes skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethyl 4-bromo-3-ethoxybut-2-enoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Bromoethane", "Sodium ethoxide", "Sodium hydroxide", "Ethyl vinyl ether", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with bromoethane in the presence of sodium ethoxide to form ethyl 2-bromoacetoacetate.", "Step 2: Ethyl 2-bromoacetoacetate is then treated with sodium hydroxide to form ethyl 2-hydroxy-3-bromo-3-oxobutanoate.", "Step 3: The resulting product from step 2 is then reacted with ethyl vinyl ether in the presence of acetic acid to form ethyl 4-bromo-3-ethoxy-3-oxobutanoate.", "Step 4: The product from step 3 is then treated with sulfuric acid to form ethyl 4-bromo-3-ethoxybut-2-enoate.", "Step 5: The final product is purified by washing with sodium bicarbonate and drying with magnesium sulfate." ] }

CAS No.

1116-50-3

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 4-bromo-3-ethoxybut-2-enoate

InChI

InChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3

InChI Key

FYYMWILFRUUBCX-UHFFFAOYSA-N

SMILES

CCOC(=CC(=O)OCC)CBr

Canonical SMILES

CCOC(=CC(=O)OCC)CBr

Origin of Product

United States

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